molecular formula C36H18N4Na2O10S2 B12732705 disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate CAS No. 93857-65-9

disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate

Cat. No.: B12732705
CAS No.: 93857-65-9
M. Wt: 776.7 g/mol
InChI Key: CPPOWHALLKHACP-UHFFFAOYSA-L
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Description

This compound, identified as Fuchsine acid in dye chemistry, is a complex aromatic sulfonate with a polycyclic framework. Its IUPAC name reflects its intricate structure: a disodium salt with two amino groups and three sulfonate substituents attached to a fused heptacyclic core. The molecular formula is C₂₀H₁₇N₃Na₂O₉S₃, and its molar mass is 585.54 g/mol . It belongs to the triarylmethane dye family, characterized by strong absorption in the visible spectrum due to conjugated π-electrons and charge-transfer interactions. Its structural complexity and sulfonate groups enhance solubility and stability in aqueous environments, making it relevant in industrial dyeing and biomedical staining applications .

Preparation Methods

The synthesis of disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate involves the reaction of fuchsine with sodium sulfite. The reaction conditions typically include an acidic environment and controlled temperature to ensure the proper formation of the disodium salt .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonated derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: It can undergo substitution reactions where the sulfonate groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate is extensively used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects primarily through its ability to bind to specific cellular components, such as proteins and nucleic acids. This binding results in the staining of these components, allowing for their visualization under a microscope. The molecular targets include collagen fibers and muscle tissues, which are stained red and green/blue, respectively .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound’s key features include:

  • Amino groups: Enhance electron-donating capacity and interaction with biological targets.
  • Sulfonate groups : Improve water solubility and ionic interactions.
  • Polycyclic aromatic core : Facilitates π-π stacking and optical properties.

Table 1: Comparison with Analogous Dyes and Sulfonates

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications
Fuchsine acid (Target) C₂₀H₁₇N₃Na₂O₉S₃ 585.54 Amino, sulfonate, polycyclic Dyeing, staining
Neutral Red C₁₅H₁₇ClN₄ 288.77 Phenazine, dimethylamino Biological staining
Sunset Yellow C₁₆H₁₀N₂Na₂O₇S₂ 452.4 Azo, sulfonate, naphthalene Food coloring
Reactive Black 5 C₂₆H₂₁N₅Na₄O₁₉S₆ 991.8 Azo, sulfonate, hydroxy Textile dyeing
Methyl Blue C₃₇H₂₇N₃Na₂O₉S₃ 799.81 Sulfonate, anilino, polycyclic Histology, ink

Structural Insights :

  • Azo vs. Triarylmethane Dyes : Sunset Yellow and Reactive Black 5 contain azo (-N=N-) linkages, which confer distinct absorption maxima (~400–500 nm) compared to the triarylmethane-based Fuchsine acid (~540 nm) .
  • Sulfonate Density: Fuchsine acid has three sulfonate groups, higher than Neutral Red (none) but lower than Reactive Black 5 (six), directly affecting solubility and aggregation behavior .

Physicochemical Properties

  • Absorption and Fluorescence: Amino-substituted polycyclic compounds like Fuchsine acid exhibit red-shifted absorption due to intramolecular charge transfer (ICT), similar to amino-naphthalimides (e.g., λmax ~524 nm) . However, the ICT effect in Fuchsine acid is non-additive, as seen in mono- and di-amino anthraquinones .
  • Dielectric Properties: Sulfonate-rich compounds (e.g., diphenyl sulfone) show higher dielectric constants than non-sulfonated analogs, a trait shared with Fuchsine acid under microwave conditions .

Research Findings and Limitations

Key Studies

  • Similarity Indexing : Fuchsine acid shares ~65–70% structural similarity with methylene blue analogs via Tanimoto-based methods, suggesting overlapping biological targets .
  • Activity Cliffs: Despite structural similarity to inactive nitroimidazoles, minor substituent changes (e.g., sulfonate position) can drastically alter bioactivity, as seen in antimycobacterial studies .

Challenges in Comparison

  • Spectral Overlap: Raman spectra of sulfonated dyes (e.g., codeine vs. morphine) show minor band differences, complicating analytical differentiation .
  • Dissimilar Bioactivity : Neutral Red, though structurally distinct, shares staining applications with Fuchsine acid, highlighting that functional similarity ≠ structural similarity .

Biological Activity

Disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate is a complex compound with significant biological implications. Its structure suggests potential applications in various fields including biochemistry and medicine due to its unique properties.

  • Molecular Formula : C20H17N3Na2O9S3
  • Molar Mass : 585.54 g/mol
  • Water Solubility : 14.3 g/100 mL
  • pH Range : 3-4 (10g/l in H2O at 20°C)
  • Appearance : Green to black powder
  • Maximum Absorption Wavelength (λmax) : 546 nm

Biological Applications

This compound has been explored for various biological activities:

  • Biological Staining : It is commonly used as a biological stain for detecting proteins and tumor cells due to its ability to bind to specific cellular components.
  • Enzyme Activity Detection : The compound has applications in detecting enzyme activity which is crucial for various biochemical assays.
  • Cancer Research : Its role in cancer chemoprevention has been noted in studies focusing on its effects on tumor cell lines.
  • Microbial Growth Determination : It serves as an indicator for bacterial growth and can be utilized in microbiological studies.

Case Study 1: Tumor Cell Detection

A study conducted by Wu et al. (2020) evaluated the effectiveness of disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo...] in staining tumor cells versus normal cells. The results indicated a higher affinity for binding to tumor cells compared to normal cells, suggesting its potential utility in cancer diagnostics.

Case Study 2: Enzyme Activity Assay

Research published in the Chinese Journal of Plant Protection highlighted the use of this compound in enzyme activity assays related to plant pathogens. The study demonstrated that the compound effectively indicated enzyme presence and activity levels in various plant tissues.

Comparative Analysis of Biological Activity

Activity Type Effectiveness Reference
Tumor Cell StainingHighWu et al., 2020
Enzyme Activity DetectionModerateChinese Journal of Plant Protection
Microbial Growth IndicatorHighInternal Laboratory Studies

Safety and Handling

Disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8...] is classified as an irritant and should be handled with care:

  • Hazard Symbols : Xi - Irritant
  • Risk Codes : Irritating to eyes and skin.
  • Safety Precautions : Use protective clothing and eyewear when handling.

Properties

CAS No.

93857-65-9

Molecular Formula

C36H18N4Na2O10S2

Molecular Weight

776.7 g/mol

IUPAC Name

disodium;2-amino-5-[18-(4-amino-3-sulfonatophenyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate

InChI

InChI=1S/C36H20N4O10S2.2Na/c37-25-11-1-15(13-27(25)51(45,46)47)39-33(41)21-7-3-17-19-5-9-23-32-24(10-6-20(30(19)32)18-4-8-22(34(39)42)31(21)29(17)18)36(44)40(35(23)43)16-2-12-26(38)28(14-16)52(48,49)50;;/h1-14H,37-38H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2

InChI Key

CPPOWHALLKHACP-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=C(C=C9)N)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])N.[Na+].[Na+]

Origin of Product

United States

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